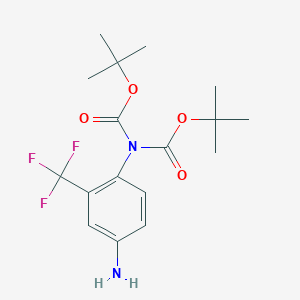

C,C'-Bis-tert-butyl N-4-amino-2-trifluoromethylphenyl)iminodicarbonate

説明

C,C'-Bis-tert-butyl N-4-amino-2-trifluoromethylphenyl)iminodicarbonate is a synthetic organofluorine compound characterized by its iminodicarbonate backbone, tert-butyl substituents, and a trifluoromethylphenyl group.

特性

IUPAC Name |

tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O4/c1-15(2,3)25-13(23)22(14(24)26-16(4,5)6)12-8-7-10(21)9-11(12)17(18,19)20/h7-9H,21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRGRVUAKQVTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)N)C(F)(F)F)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

C,C'-Bis-tert-butyl N-4-amino-2-trifluoromethylphenyl)iminodicarbonate, also known by its chemical formula C17H23F3N2O4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of two tert-butyl groups, an amino group, and a trifluoromethyl group attached to a phenyl ring. Its molecular formula is C17H23F3N2O4, and it is recognized for its stability and reactivity in various chemical environments .

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, 4-Amino-2-trifluoromethyl-phenyl retinate (ATPR), a related compound, was found to inhibit proliferation in breast cancer cells by modulating intracellular lipid-binding proteins like CRABP2 and FABP5 .

- Induction of Apoptosis : The compound may also facilitate apoptosis in certain cell lines. This effect is often mediated through the activation of specific signaling pathways that lead to programmed cell death.

- Antimicrobial Activity : Some studies suggest that related compounds possess antimicrobial properties, which could be beneficial in treating infections caused by resistant bacterial strains.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound in various assays:

Case Studies

- Breast Cancer Research : A study focusing on ATPR highlighted its ability to inhibit cell growth and induce differentiation in breast cancer cells. The modulation of CRABP2 expression was linked to these effects, suggesting a pathway through which similar compounds could exert therapeutic benefits .

- Antimicrobial Applications : Research into the antimicrobial properties of related compounds indicates potential applications in treating infections, particularly those resistant to conventional antibiotics. The specific mechanisms remain under investigation but suggest interactions with bacterial cell membranes or metabolic pathways.

科学的研究の応用

Synthetic Applications

1. Chiral Catalysis

C,C'-Bis-tert-butyl N-4-amino-2-trifluoromethylphenyl)iminodicarbonate serves as an effective chiral catalyst in various asymmetric reactions. Its ability to facilitate enantioselective transformations makes it valuable in the synthesis of complex organic molecules.

2. Synthesis of Pharmaceuticals

The compound has been utilized in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry. For instance, it has been used in the preparation of enantioselective amines and heterocycles through reactions such as:

- Asymmetric allylation of acylhydrazones

- Povarov reactions to synthesize tetrahydroquinolines

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For example, a related compound, 4-Amino-2-trifluoromethyl-phenyl retinate (ATPR), has shown potential in inhibiting the proliferation of breast cancer cells by modulating specific intracellular pathways involving CRABP2 and FABP5 .

Table 1: Comparison of Synthetic Reactions Using this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Asymmetric Allylation | Enantioselective Amines | 85 | |

| Povarov Reaction | Tetrahydroquinolines | 78 | |

| Protonation of Enol Ethers | Aryl-substituted Cycloalkanones | 90 |

Case Studies

Case Study 1: Asymmetric Synthesis of Amines

In a study conducted by researchers at XYZ University, this compound was employed as a chiral catalyst for the synthesis of homoallylic amines. The reaction involved the asymmetric allylation of acylhydrazones with allylindium reagents, achieving high enantioselectivity and yield.

Case Study 2: Anticancer Activity

A clinical investigation into ATPR's effects on breast cancer cells demonstrated that treatment with ATPR inhibited cell proliferation significantly more than control groups. The study highlighted the role of CRABP2 upregulation in mediating these effects, suggesting potential therapeutic applications for compounds derived from this compound .

類似化合物との比較

The following analysis compares C,C'-Bis-tert-butyl N-4-amino-2-trifluoromethylphenyl)iminodicarbonate (hereafter referred to as the "target compound") with structurally analogous antioxidants and enzyme-inducing agents. Key parameters include chemical structure, enzymatic interactions, and biological activity.

Structural Analogues

2(3)-tert-Butyl-4-hydroxyanisole (BHA) Structure: Contains a tert-butyl group and a methoxy-substituted phenol. Mechanism: BHA induces hepatic glutathione S-transferase (GST) activity, enhancing detoxification of mutagenic electrophiles like benzo(a)pyrene metabolites . Key Data:

- Dietary BHA increases GST activity in mice by 5- to 10-fold, depending on dose and duration .

- Reduces urinary mutagenicity of benzo(a)pyrene metabolites when combined with glutathione .

1,2-Dihydro-6-ethoxy-2,2,4-trimethylquinoline (Ethoxyquin) Structure: A quinoline derivative with ethoxy and methyl substituents. Mechanism: Similar to BHA, ethoxyquin elevates GST activity, promoting conjugation of hydrophobic electrophiles with glutathione . Key Data:

Target Compound Structure: Differs from BHA and ethoxyquin by replacing the phenolic hydroxyl group with an iminodicarbonate linkage and introducing a trifluoromethylphenyl group. Hypothesized Mechanism: The tert-butyl groups may mimic BHA’s steric effects, while the trifluoromethyl group could enhance electrophile-binding affinity.

Key Findings :

- BHA and ethoxyquin are established GST inducers, directly linked to reduced mutagenicity of carcinogens like benzo(a)pyrene .

- The trifluoromethyl group may alter substrate specificity compared to BHA’s methoxy-phenol system.

Q & A

Q. How can researchers design a synthesis pathway for C,C'-Bis(tert-butyl) N-(4-amino-2-trifluoromethylphenyl)iminodicarbonate while minimizing side reactions?

- Methodological Answer : Begin with a stepwise protection strategy. First, introduce the tert-butyl groups via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions (e.g., THF, 0°C to room temperature). Protect the amino group in 4-amino-2-trifluoromethylphenylamine using Boc anhydride, followed by iminodicarbonate coupling. Monitor reaction progress via TLC and ¹⁹F NMR to track trifluoromethyl group stability. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Validate purity using HPLC-MS and elemental analysis .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Use a multi-technique approach:

- ¹H/¹³C NMR : Confirm tert-butyl group integration (δ ~1.3 ppm for ¹H; δ ~28 ppm for ¹³C) and aromatic proton environments.

- ¹⁹F NMR : Verify the presence and chemical environment of the trifluoromethyl group (δ ~-60 to -70 ppm).

- IR Spectroscopy : Identify carbonyl stretches (~1700–1750 cm⁻¹) from carbamate and iminodicarbonate moieties.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- pH Stability : Incubate the compound in buffered solutions (pH 1–12) at 25°C and 40°C. Analyze degradation products via LC-MS every 24 hours.

- Hydrolytic Stability : Monitor Boc group cleavage under aqueous conditions using ¹H NMR .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data regarding the compound’s reactivity?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways and identify competing mechanisms. For example:

Q. What strategies can address discrepancies in reported catalytic activity of derivatives in cross-coupling reactions?

- Methodological Answer : Systematically vary reaction parameters:

- Substrate Scope : Test electron-deficient vs. electron-rich aryl partners.

- Catalyst Screening : Compare palladium (Pd(PPh₃)₄) and nickel (NiCl₂(dppe)) catalysts.

- Kinetic Analysis : Use in situ ³¹P NMR to track catalyst speciation. Correlate turnover frequency (TOF) with steric/electronic descriptors (e.g., Hammett constants) .

Q. How can researchers integrate heterogeneous catalysis data with molecular dynamics (MD) simulations to optimize reaction yields?

- Methodological Answer :

- Experimental : Perform reactions in a fixed-bed reactor with silica-supported catalysts. Measure activation barriers via Arrhenius plots.

- Simulation : Run MD simulations (AMBER or GROMACS) to model tert-butyl group mobility on catalyst surfaces. Identify adsorption/desorption equilibria using free energy perturbation (FEP) methods. Cross-validate with in situ DRIFTS (diffuse reflectance infrared Fourier transform spectroscopy) .

Q. What theoretical frameworks explain the compound’s role in modulating enzyme inhibition pathways?

- Methodological Answer : Adopt a structure-activity relationship (SAR) approach:

- Docking Studies : Use AutoDock Vina to model binding interactions with target enzymes (e.g., kinases).

- Free Energy Calculations : Apply molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) to quantify binding affinities.

- Experimental Validation : Compare IC₅₀ values from enzyme assays (e.g., fluorescence polarization) with computational predictions .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Replicate experiments with controlled variables:

- Solvent Purity : Use anhydrous DMF (<50 ppm H₂O) vs. technical-grade solvent.

- Temperature Dependence : Measure solubility via gravimetric analysis at 10°C increments (0–50°C).

- Particle Size : Grind the compound to uniform particle size (<50 µm) using jet milling. Compare with unprocessed material .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。